3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one
Overview
Description
3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one, also known as Br-Med, is a synthetic compound that belongs to the class of chromenones. It is a potent inhibitor of the protein kinase CK2, which has been implicated in the regulation of multiple cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of multiple cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one disrupts the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. In addition, 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic spread of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one is its high potency and selectivity for CK2 inhibition. This makes it an attractive candidate for the development of anticancer drugs. However, one of the limitations of 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For research on 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one include the development of more potent and selective CK2 inhibitors, the investigation of its potential use in combination with other anticancer therapies, and the development of new formulations that improve its solubility and bioavailability.
In conclusion, 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one is a synthetic compound that has shown great potential for the treatment of cancer. Its mechanism of action involves the inhibition of the protein kinase CK2, which is involved in the regulation of multiple cellular processes. While 3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one has some limitations, its high potency and selectivity make it an attractive candidate for further research and development.
properties
IUPAC Name |
3-(3-bromophenyl)-6-chloro-4,7-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO2/c1-9-6-15-13(8-14(9)19)10(2)16(17(20)21-15)11-4-3-5-12(18)7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALETLWRJRCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-6-chloro-4,7-dimethylchromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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